

structural basis of VPC-18005 interaction with ETS domain

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Compound of Interest		
Compound Name:	VPC-18005	
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An in-depth analysis of the structural basis of the **VPC-18005** and ETS domain interaction reveals a targeted approach to inhibiting aberrant gene transcription in prostate cancer. This technical guide synthesizes the available data on the binding affinity, mechanism of action, and experimental validation of **VPC-18005**, a novel small molecule inhibitor of the ERG transcription factor.

Introduction

In approximately 50% of prostate cancer cases, chromosomal rearrangements lead to the fusion of the androgen-regulated TMPRSS2 gene with the E26 transformation-specific (ETS) transcription factor ERG.[1][2] This results in the overexpression of the ERG protein, a key driver of disease progression.[1] The ETS domain of ERG is responsible for binding to DNA and regulating the transcription of target genes that promote an aggressive phenotype, including cell migration and invasion.[3][4] **VPC-18005** was identified through a rational, insilico drug discovery process to directly target and inhibit the function of the ERG-ETS domain. [1][5]

Mechanism of Action

VPC-18005 is designed to function as a competitive inhibitor by binding to the DNA-binding interface of the ERG-ETS domain.[1][3][5] By occupying this site, **VPC-18005** sterically hinders the interaction between ERG and its cognate DNA sequences, thereby disrupting its transcriptional activity.[1][2][6] This inhibition has been shown to suppress the expression of ERG-regulated genes, such as SOX9, which is involved in prostate cancer invasion.[1]



Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for **VPC-18005**.

Table 1: Binding Affinity and Molecular Properties

Parameter	Value	Source
Binding Affinity (Kd)	~3 mM	[6]
Molecular Weight	318 g/mol (at pH 7)	[1][3][6]

Table 2: In Vitro Efficacy

Assay	Cell Line	IC50 Value	Source
pETS-luc Reporter Activity	PNT1B-ERG	3 μΜ	[7]
pETS-luc Reporter Activity	VCaP	6 μΜ	[7]

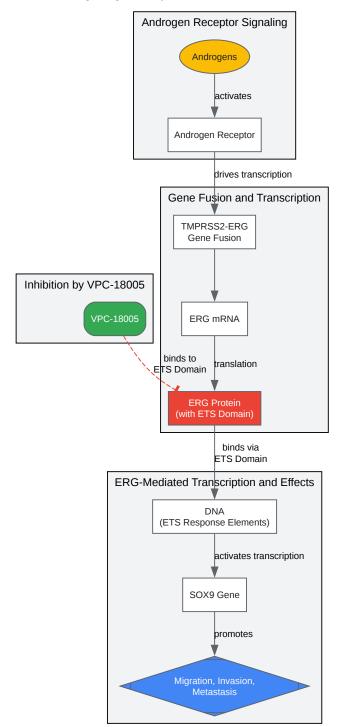
Structural Basis of Interaction

The interaction between **VPC-18005** and the ERG-ETS domain has been characterized through in-silico modeling and validated by biophysical methods.[1][4] The R-isomer of **VPC-18005** is predicted to have the most favorable binding energy.[1][3][6] The binding is characterized by a combination of hydrogen bonds and non-polar packing interactions with key residues within the DNA-binding pocket of the ETS domain.[1][3][6] NMR spectroscopy data confirmed that **VPC-18005** perturbs Tyr371, a critical residue for the ERG-DNA interaction, providing a mechanistic basis for its inhibitory activity.[1][3]

Signaling Pathway and Experimental Workflow

The development and validation of **VPC-18005** involved a multi-step process from computational screening to in vivo testing. The signaling pathway it targets is a critical driver in ERG-positive prostate cancer.





ERG Signaling Pathway and VPC-18005 Inhibition

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Caption: ERG signaling pathway and the inhibitory action of **VPC-18005**.



Discovery Phase In Silico Virtual Screening Lead Compound Selection (VPC-18005) Biophysical Validation NMR Spectroscopy (Binding Confirmation) In Vitro Characterization Luciferase Reporter Assay (IC50 Determination) **EMSA** (Disruption of DNA Binding) Cell Migration/Invasion Assays In Vivo Testing Zebrafish Xenograft Model (Metastasis Inhibition)

VPC-18005 Discovery and Validation Workflow

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Caption: Experimental workflow for the discovery and validation of **VPC-18005**.



Key Experimental Protocols

A summary of the methodologies used to characterize the **VPC-18005** interaction with the ERG-ETS domain is provided below.

- 1. In Silico Modeling and Virtual Screening
- Objective: To identify potential small molecule inhibitors of the ERG-ETS domain.
- Method: A rational drug discovery approach was used, involving virtual screening of a large compound library against the crystal structure of the ERG-ETS domain.[1][3] Docking scores were used to rank potential binders, with VPC-18005 ranking in the top 0.01%.[3]
- 2. NMR Spectroscopy
- Objective: To confirm the direct binding of **VPC-18005** to the ERG-ETS domain.
- Method:15N-HSQC NMR spectra were acquired for the 15N-labeled ERG-ETS domain in
 the presence and absence of VPC-18005.[1][3] Chemical shift perturbations of specific
 amide resonances upon addition of the compound indicate direct interaction. Reverse
 titration, where the 1H-NMR spectrum of the compound is monitored, was also performed.[5]
 [6]
- 3. Dual Reporter Luciferase Assay
- Objective: To quantify the inhibitory effect of VPC-18005 on ERG-mediated transcription.
- Method: Prostate cancer cells (PNT1B-ERG and VCaP) were co-transfected with a firefly luciferase reporter plasmid containing ETS-response elements (pETS-luc) and a Renilla luciferase control plasmid.[3][7] Cells were treated with varying concentrations of VPC-18005, and the relative luciferase activity was measured to determine IC50 values.[7]
- 4. Electrophoretic Mobility Shift Assay (EMSA)
- Objective: To demonstrate that VPC-18005 disrupts the binding of the ERG-ETS domain to DNA.



- Method: A fluorescently-labeled double-stranded DNA probe containing an ETS-response
 element was incubated with the recombinant ERG-ETS domain protein in the presence of
 increasing concentrations of VPC-18005.[6] The protein-DNA complexes were resolved by
 native polyacrylamide gel electrophoresis and visualized. A decrease in the shifted band
 indicates inhibition of DNA binding.[6]
- 5. Cell Migration and Invasion Assays
- Objective: To assess the functional effect of VPC-18005 on the metastatic potential of ERGexpressing cells.
- Method: Real-time cell analysis systems (e.g., xCelligence) were used to monitor the
 migration of ERG-expressing cells (PNT1B-ERG) through a microporous membrane in the
 presence or absence of VPC-18005.[3] Invasion assays were conducted similarly, with the
 membrane coated with a basement membrane extract.[3]
- 6. Zebrafish Xenograft Model
- Objective: To evaluate the in vivo efficacy of **VPC-18005** in inhibiting metastasis.
- Method: ERG-expressing human prostate cancer cells were fluorescently labeled and injected into the yolk sac of zebrafish embryos.[1][2] The embryos were then treated with VPC-18005, and the dissemination of cancer cells was monitored over several days to assess the anti-metastatic effect.[1]

Conclusion

VPC-18005 represents a promising lead compound that directly targets the DNA-binding ETS domain of the oncoprotein ERG. Biophysical and cell-based assays have elucidated its mechanism of action, demonstrating its ability to disrupt ERG-DNA interactions and inhibit the downstream transcriptional program that drives the metastatic phenotype in a significant subset of prostate cancers. The detailed structural and functional characterization of the **VPC-18005**-ETS domain interaction provides a solid foundation for the further development of this and related compounds as potential therapeutics.[1][2]



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